2-Aminoadamantane-2-carboxylic acid
Overview
Description
2-Aminoadamantane-2-carboxylic acid is an organic compound with the formula C11H17NO2 . It is a geminal, functionalized achiral amino acid that has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .
Synthesis Analysis
The synthesis of 2-Aminoadamantane-2-carboxylic acid involves a high-yielding, scalable, and safe process . The process uses various mesoreactor flow devices to expedite the lab-scale synthesis of this molecule by simplifying the processing requirements for the use of several potentially hazardous reagent combinations and reaction conditions .Molecular Structure Analysis
The molecular formula of 2-Aminoadamantane-2-carboxylic acid is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Aminoadamantane-2-carboxylic acid are complex and involve several steps . The process involves the use of 2-adamantone, (NH4)2CO3, and NaCN, among other reagents .Physical And Chemical Properties Analysis
2-Aminoadamantane-2-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 51.8±0.3 cm3, a molar volume of 157.7±3.0 cm3, and a polarizability of 20.5±0.5 10-24 cm3 .Scientific Research Applications
Transport Mediator in Biological Systems
2-Aminoadamantane-2-carboxylic acid has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties. It can influence the transport of amino acids like methionine and leucine into cells, which is crucial for various cellular processes .
Inhibition of Cell Proliferation
This compound has shown the ability to inhibit the proliferation of P388 lymphocytic leukemia cells, indicating its potential use in cancer research and treatment .
Synthesis Process Development
There has been a development of a new, high-yielding, scalable, and safe process for the preparation of 2-Aminoadamantane-2-carboxylic acid, which is significant for its production and application in various fields .
Selective Recognition in Molecular Interactions
The 2-Aminoadamantane-2-carboxylic acid residue is reported to be responsible for key interactions allowing the selective recognition of certain molecular targets, which is important in drug design and development .
Antimetastatic and Antitumor Activity
Structural modifications of molecules containing adamantane, such as coupling adamantyl acetic acid to certain compounds, have shown versatile biological activity including antimetastatic and antitumor effects, as well as stimulating immune response in experimental animals .
Mechanism of Action
Safety and Hazards
2-Aminoadamantane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Research is ongoing into the potential applications of 2-Aminoadamantane-2-carboxylic acid. For example, it has been used in the design and synthesis of novel mannosylated muropeptide analogs . The immunostimulating activities of these prepared compounds will be evaluated in a mice model using ovalbumin as an antigen and compared with previously prepared derivatives .
properties
IUPAC Name |
2-aminoadamantane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQRNCPZFUGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195187 | |
Record name | Adamantanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoadamantane-2-carboxylic acid | |
CAS RN |
42381-05-5 | |
Record name | 2-Aminoadamantane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adamantanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42381-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adamantanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADAMANTANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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